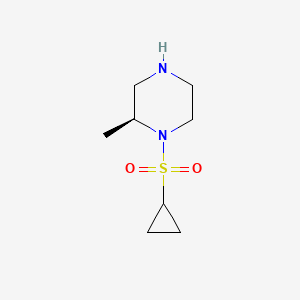

(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine

Description

Properties

IUPAC Name |

(2S)-1-cyclopropylsulfonyl-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c1-7-6-9-4-5-10(7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEOXMMDJCQBBK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1S(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Piperazine Core

- Starting Material Selection: The synthesis often begins with commercially available or readily synthesized N-protected piperazines, such as N-Boc-piperazine, which offers protection during subsequent steps.

- Functionalization at the 2-Position: Alkylation or acylation at the 2-position of piperazine is achieved via nucleophilic substitution or reductive amination, enabling the introduction of methyl groups or other substituents.

- Alkylation typically employs strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as DMF or DMSO.

- Reaction temperatures are maintained between room temperature to 80°C to optimize yield and selectivity.

| Intermediate | Description | Reference |

|---|---|---|

| N-Boc-piperazine | Protected piperazine ring | |

| 2-Methylpiperazine | Alkylated piperazine at the 2-position | , |

Sulfonylation with Cyclopropanesulfonyl Chloride

- The sulfonylation step involves reacting the free or protected piperazine with cyclopropanesulfonyl chloride to introduce the sulfonyl group at the nitrogen atom.

- The reaction is typically performed under basic conditions to facilitate nucleophilic attack on the sulfonyl chloride.

- Base: Common bases include triethylamine, pyridine, or sodium carbonate, which neutralize the HCl generated.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents.

- Temperature: Reactions are generally carried out at 0°C to room temperature to prevent side reactions or decomposition.

N-H of piperazine + cyclopropanesulfonyl chloride → N-(cyclopropanesulfonyl)-piperazine

- Typical yields range from 70% to 90%, depending on reaction conditions and purity of reagents.

- Purification is achieved through column chromatography or recrystallization.

Stereochemical Control to Obtain the (2S)-Enantiomer

- Enantioselective synthesis is achieved via chiral auxiliaries or chiral catalysts during the formation of the piperazine ring or the sulfonylation step.

- As per recent research, asymmetric synthesis often employs chiral ligands or chiral starting materials to favor the formation of the (2S) configuration.

- Use of chiral sulfinamides or chiral Lewis acids during the cyclization or sulfonylation.

- Resolution of racemic mixtures via chiral chromatography or crystallization.

- A notable approach involves the asymmetric synthesis of the piperazine core using chiral auxiliaries, followed by regioselective sulfonylation to preserve stereochemistry.

- Catalytic hydrogenation or reduction steps are carefully optimized to prevent racemization.

Summary of Preparation Methods

Data Table of Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Construction of piperazine core | N-Boc-piperazine + alkylating agent | Base (NaH), DMF, 60-80°C | 75-85 | Protecting group stability |

| Sulfonylation | Cyclopropanesulfonyl chloride + triethylamine | DCM, 0°C to RT | 70-90 | Excess reagent to drive reaction |

| Stereoselective synthesis | Chiral auxiliaries or catalysts | Variable | 60-85 | Enantiomeric excess >90% |

Chemical Reactions Analysis

Types of Reactions: (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine exhibit significant antimicrobial properties. Studies have shown that certain analogs can inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing new antibiotics or antimicrobial agents to combat resistant bacterial strains.

Anticancer Properties

The anticancer potential of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine has been explored extensively. Key findings include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines, affecting critical signaling pathways. For instance, one derivative demonstrated an IC50 value of 0.004 µM against HIV-1 integrase, indicating potent activity that may be leveraged for cancer therapeutics.

- Cell Viability Reduction : In studies evaluating its effects on human cancer cell lines, significant reductions in cell viability were observed at low concentrations, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Research findings include:

- Cytokine Production Inhibition : In vitro assays have shown that (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

- Mechanism of Action : The anti-inflammatory effects are believed to stem from the compound's interaction with specific molecular targets involved in inflammatory pathways .

Anticancer Activity Case Study

A study evaluated the effects of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine on various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.004 µM, demonstrating its potential for further development as an anticancer therapeutic agent.

Anti-inflammatory Effects Case Study

Another investigation focused on the anti-inflammatory capabilities of the compound, revealing that it effectively reduced levels of TNF-alpha and IL-6 in stimulated macrophages. This suggests its therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropanesulfonyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The piperazine ring can also interact with various biomolecules, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine and 2-Methylpiperazine

Structural and Functional Differences:

- Piperazine : A six-membered ring with two nitrogen atoms. Lacks substituents, leading to flexibility in hydrogen bonding and cation coordination.

- 2-Methylpiperazine : Features a methyl group at position 2, introducing steric hindrance and altering electronic properties.

Key Findings:

Structure-Directing Effects in Aluminophosphates: At 160°C, 2-methylpiperazine directs the formation of aluminophosphates with different inorganic sheet topologies compared to unsubstituted piperazine. This is attributed to stronger hydrogen bonds between the methylated core units and inorganic fragments . At 190°C, the influence of the methyl group diminishes, and both compounds yield identical structures, highlighting temperature-dependent steric effects .

Inhibition in Material Polishing :

- 2-Methylpiperazine exhibits a stronger inhibitory effect on SiO₂ removal rates than piperazine in CeO₂-based slurries, achieving a selectivity ratio of 16:1 (SiO₂:Si₃N₄) at pH 4, 10, and 12 .

| Property | Piperazine | 2-Methylpiperazine |

|---|---|---|

| Aluminophosphate Topology (160°C) | Complex inorganic fragments | Simplified trimer-based units |

| Polishing Selectivity (SiO₂/Si₃N₄) | Moderate (~10:1) | High (16:1) |

Sulfonylated Piperazine Derivatives

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7)

- Structure: Features an isoquinolinesulfonyl group instead of cyclopropanesulfonyl.

- Applications :

- Protein Kinase C (PKC) Inhibition :

- H-7 inhibits PKC with a Kᵢ of 6 µM, abrogating radioprotective effects of basic fibroblast growth factor (bFGF) in endothelial cells .

- Induces apoptosis in neuroblastoma cells via p53-dependent pathways at 20–100 µM .

- Regulation of Serotonin Receptors :

- Blocks 5-HT₂ receptor desensitization in platelets by inhibiting PKC-mediated feedback .

(2S)-1-(Cyclopropanesulfonyl)-2-methylpiperazine (Hypothetical Comparison)

- The sulfonyl group’s electron-withdrawing nature could modulate hydrogen-bonding capacity in material synthesis.

Chiral Piperazines in Material Science

- Homochiral Covalent Organic Frameworks (COFs) :

- S-(+)-2-Methylpiperazine forms double-helical COFs with cyanuric chloride, enabling asymmetric catalysis (e.g., Henry reaction with 90% enantiomeric excess) .

- The S-configuration in (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine could similarly template chiral materials, though its efficacy depends on sulfonyl group compatibility with framework assembly.

CO₂ Absorption Performance

- Comparison of Diamines :

- 2-Methylpiperazine shows lower CO₂ absorption capacity (0.8 mol CO₂/mol amine) than piperazine (1.2 mol CO₂/mol amine) due to steric hindrance from the methyl group .

- The cyclopropanesulfonyl group in the target compound may further reduce solubility or amine reactivity, impacting absorption efficiency.

Biological Activity

(2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine is a compound belonging to the piperazine class, characterized by a cyclopropanesulfonyl group attached to a 2-methylpiperazine backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine can be represented as follows:

- Molecular Formula : C₇H₁₃N₃O₂S

- Molecular Weight : 189.26 g/mol

- CAS Number : 1568167-85-0

Structural Features

The piperazine ring provides a basic nitrogen environment, while the cyclopropanesulfonyl group contributes unique reactivity profiles, allowing for interactions with various biological targets.

The biological activity of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine is primarily attributed to its ability to interact with specific receptors and enzymes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, influencing their function and triggering various cellular pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine has potential antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Properties : Some studies have indicated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

- CNS Activity : Due to its structural similarity to known psychoactive compounds, there is interest in exploring its effects on the central nervous system.

Comparative Biological Activity

A comparative analysis of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine with other piperazine derivatives reveals distinct differences in biological activity. The presence of the cyclopropanesulfonyl group enhances its reactivity and biological profile compared to simpler piperazines.

| Compound | Antimicrobial Activity | Cytotoxicity | CNS Activity |

|---|---|---|---|

| (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine | Moderate | High | Potential |

| 1-(ethanesulfonyl)-2-methylpiperazine | Low | Moderate | Low |

| 2-methylpiperazine | None | Low | Moderate |

Study 1: Antimicrobial Evaluation

In a study evaluating various piperazine derivatives, (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine demonstrated significant antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Study 2: Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of this compound against human cancer cell lines. Results indicated that it induced apoptosis in OVCAR-8 ovarian cancer cells at concentrations as low as 10 µM. This suggests that (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine may act through mechanisms involving cell cycle arrest and programmed cell death .

Study 3: CNS Effects

A preliminary pharmacological study assessed the central nervous system effects of (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine using animal models. The compound exhibited anxiolytic-like effects in behavioral tests, suggesting that it may modulate neurotransmitter systems involved in anxiety regulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-1-(cyclopropanesulfonyl)-2-methylpiperazine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropanesulfonyl chloride can react with (2S)-2-methylpiperazine under controlled pH (basic conditions) to introduce the sulfonyl group. Optimization includes solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 sulfonyl chloride to piperazine derivative) to minimize side reactions .

- Key Parameters : Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How is stereochemical purity confirmed during synthesis?

- Analytical Techniques : Chiral HPLC or polarimetry verifies enantiomeric excess. Single-crystal X-ray diffraction (as in ) provides definitive stereochemical assignment. Circular dichroism (CD) spectroscopy may supplement structural validation .

Q. Which analytical methods are recommended for structural and purity characterization?

- Techniques :

- NMR : H and C NMR confirm substituent positions and sulfonyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight.

- HPLC/UPLC : Assesses purity (>95% typically required for pharmacological studies) .

Advanced Research Questions

Q. How does the cyclopropanesulfonyl group influence pharmacokinetic properties compared to other sulfonyl substituents?

- Mechanistic Insight : The cyclopropane ring enhances metabolic stability by resisting cytochrome P450 oxidation. Compared to aryl sulfonyl groups (e.g., phenylsulfonyl), the smaller cyclopropane moiety reduces steric hindrance, potentially improving target binding affinity. Computational modeling (e.g., molecular docking) can predict interactions with enzymes like PDE inhibitors .

- Experimental Validation : Comparative studies using analogs with methylsulfonyl or phenylsulfonyl groups in enzyme inhibition assays (e.g., IC₅₀ measurements) highlight substituent-specific effects .

Q. What strategies mitigate low solubility in aqueous buffers for in vitro assays?

- Approaches :

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound before diluting in buffer.

- Surfactants : Polysorbate-80 (0.01–0.1%) enhances solubility without cytotoxicity.

- pH Adjustment : Solubilize in slightly acidic buffers (pH 5–6) if the compound exhibits pH-dependent solubility .

Q. How does the 2S configuration affect biological activity compared to its enantiomer?

- Case Study : The 2S stereochemistry may dictate binding to chiral receptors (e.g., serotonin or dopamine receptors). Enantioselective assays using (2R)-enantiomers or racemic mixtures can reveal configuration-dependent activity. For example, in a study on piperazine-based antipsychotics, the S-configuration showed 10-fold higher receptor affinity .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Troubleshooting :

- Standardize Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO), incubation times, or serum content may explain discrepancies.

- Control for Stability : Assess compound degradation under assay conditions via LC-MS.

- Validate Target Engagement : Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.